molecular formula C10H10F3NO3 B14081746 3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B14081746
M. Wt: 249.19 g/mol
InChI Key: OEGSRMZWWHEQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-2-oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-D-phenylalanine: Similar structure with a trifluoromethyl-substituted phenyl group.

    3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group and a boronic acid moiety.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Another compound with a trifluoromethyl-substituted phenyl group.

Uniqueness

3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both an amino and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its stability and makes it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-5(2-4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSRMZWWHEQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.